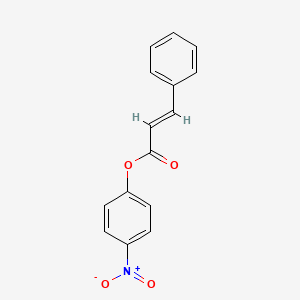

4-nitrophenyl (2E)-3-phenylprop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71721-74-9 |

|---|---|

Molecular Formula |

C15H11NO4 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

(4-nitrophenyl) (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C15H11NO4/c17-15(11-6-12-4-2-1-3-5-12)20-14-9-7-13(8-10-14)16(18)19/h1-11H/b11-6+ |

InChI Key |

JSJMWPBHPPNMQK-IZZDOVSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Nitrophenyl 2e 3 Phenylprop 2 Enoate

Classical Esterification Routes and Optimized Adaptations

Traditional methods for forming the ester linkage in 4-nitrophenyl (2E)-3-phenylprop-2-enoate typically involve the reaction of a cinnamic acid derivative with 4-nitrophenol (B140041). These routes are well-established and have been optimized over time to improve yields and simplify procedures.

Direct Condensation Approaches: Carboxylic Acid and Phenol (B47542) Reactants

The most straightforward approach to synthesizing this compound is the direct condensation of cinnamic acid with 4-nitrophenol. This reaction, a form of Fischer-Speier esterification, generally requires a catalyst to proceed at a reasonable rate, as direct heating of a carboxylic acid and a phenol is often inefficient. sapub.orgresearchgate.net

Acid catalysts are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the phenol. A variety of acid catalysts can be used, including strong mineral acids like sulfuric acid, as well as solid acid catalysts. sapub.org

A notable development in this area is the use of heteropolyacids, such as H6P2W18O62·24 H2O, both in bulk and supported on silica. arkat-usa.orgresearchgate.net This method provides a simple, environmentally friendly, and high-yielding procedure for the direct esterification of cinnamic acids with phenols, including electron-withdrawing substituted phenols like 4-nitrophenol. arkat-usa.orgresearchgate.net The reaction proceeds smoothly in refluxing toluene, and the silica-supported catalyst can be easily removed by filtration and reused without a significant loss of activity. researchgate.net High yields, often in the range of 84-95%, have been reported for various aryl cinnamates using this method. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

| Cinnamic Acid | 4-Nitrophenol | H6P2W18O62·24 H2O (supported on silica) | Toluene | Reflux | High | arkat-usa.orgresearchgate.net |

| Cinnamic Acid | Various Alcohols | Sulfuric Acid | N/A | Heat | Variable | sapub.org |

Acyl Halide-Mediated Synthesis (e.g., Cinnamoyl Chloride)

An alternative and highly effective classical route involves a two-step process: the conversion of cinnamic acid to a more reactive acyl halide, followed by reaction with 4-nitrophenol. Cinnamoyl chloride is the most common acyl halide intermediate used for this purpose. arkat-usa.org

Step 1: Synthesis of Cinnamoyl Chloride Cinnamic acid is readily converted to cinnamoyl chloride by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. nii.ac.jpnih.gov Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed. nii.ac.jp This reaction proceeds via a nucleophilic acyl substitution mechanism.

Step 2: Esterification with 4-Nitrophenol The resulting cinnamoyl chloride is a highly reactive electrophile. It readily reacts with 4-nitrophenol in a nucleophilic acyl substitution reaction to form the desired ester, this compound. This step is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. cmu.ac.th This method is often high-yielding and avoids the equilibrium limitations of direct esterification.

| Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Key Feature | Reference |

| Cinnamic Acid | Thionyl Chloride | N/A | N/A | Forms reactive intermediate | nii.ac.jpnih.gov |

| Cinnamoyl Chloride | 4-Nitrophenol | Pyridine or Triethylamine | Anhydrous, non-protic | High reactivity, irreversible | cmu.ac.th |

Utilizing Coupling Reagents (e.g., DCC, DMAP, I2/PPh3) in Ester Formation

To circumvent the need for harsh conditions or the preparation of reactive acyl halides, various coupling reagents can be used to facilitate the direct condensation of cinnamic acid and 4-nitrophenol. These reagents activate the carboxylic acid in situ, promoting ester formation under mild conditions.

DCC/DMAP System (Steglich Esterification): One of the most widely used methods for mild esterification is the Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.thorganic-chemistry.org

The reaction mechanism involves the activation of the cinnamic acid's carboxyl group by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack. While the alcohol (or phenol) can attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, being a more potent nucleophile, first reacts with the O-acylisourea to form an N-cinnamoylpyridinium species. organic-chemistry.org This new intermediate is an even more reactive acylating agent that rapidly reacts with 4-nitrophenol to yield the final ester. The main drawback of this method is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which can sometimes complicate product purification. analis.com.my Nevertheless, for many applications, including the synthesis of cinnamyl cinnamate (B1238496) esters, this method provides nearly quantitative yields. cmu.ac.th

Other Coupling Systems: While DCC/DMAP is prevalent, other systems can also be employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used as alternatives to DCC because the resulting urea (B33335) byproduct is water-soluble, simplifying workup. nih.gov

The combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) is another effective system for promoting esterification. This reagent combination activates the carboxylic acid, allowing for its reaction with alcohols or phenols under neutral conditions. The reaction proceeds through the formation of an acyloxyphosphonium iodide intermediate, which is then readily attacked by the hydroxyl group of 4-nitrophenol.

| Reactants | Coupling System | Key Features | Byproduct | Reference |

| Cinnamic Acid, 4-Nitrophenol | DCC, DMAP (cat.) | Mild conditions, high yields | Dicyclohexylurea (DCU) | cmu.ac.thorganic-chemistry.org |

| Cinnamic Acid, 4-Nitrophenol | EDC, DMAP (cat.) | Water-soluble urea byproduct | Water-soluble urea | nih.gov |

| Cinnamic Acid, 4-Nitrophenol | I₂ / PPh₃ | Neutral conditions | Triphenylphosphine oxide | N/A |

Advanced Catalytic Strategies for Ester Synthesis

Modern synthetic chemistry has focused on developing catalytic methods that offer high atom economy, selectivity, and efficiency under mild conditions. These advanced strategies provide powerful alternatives to classical esterification routes.

Transition Metal-Catalyzed Alkoxycarbonylation Approaches (e.g., Palladium-Catalyzed)

Transition metal catalysis offers sophisticated pathways for C-C and C-O bond formation. mdpi.comsemanticscholar.org Palladium-catalyzed alkoxycarbonylation, in particular, has emerged as a powerful tool for the synthesis of α,β-unsaturated esters like cinnamates. researchgate.net This method typically involves the reaction of an alkyne or alkene with carbon monoxide and an alcohol or phenol. researchgate.net

For the synthesis of cinnamate esters, a common approach is the palladium-catalyzed alkoxycarbonylation of phenylacetylene. researchgate.net In this reaction, phenylacetylene, carbon monoxide, and an alcohol (in this case, 4-nitrophenol would be the phenolic component) react in the presence of a palladium catalyst system. The choice of ligands coordinated to the palladium center is crucial for controlling the reaction's efficiency and, particularly, its regioselectivity (i.e., favoring the formation of the linear cinnamate product over the branched isomer). researchgate.net Catalyst systems involving ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have been shown to provide high selectivity for the desired linear α,β-unsaturated ester. researchgate.net This approach represents a highly atom-efficient route to cinnamate esters from readily available precursors. acs.orgnih.gov

| Substrates | Catalyst System | Key Features | Reference |

| Phenylacetylene, CO, 4-Nitrophenol | Palladium(II) with phosphine (B1218219) ligands (e.g., dppb) | High regioselectivity, atom-efficient | researchgate.net |

| Alkenes, CO, Alcohols | Palladium complex with specialized ligands | Markovnikov/anti-Markovnikov control | researchgate.net |

Organocatalytic Methods (e.g., NHC-Assisted Synthesis)

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside transition metal catalysis and biocatalysis. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have proven to be exceptionally versatile. thieme.denih.gov

One of the key reactivities enabled by NHCs is umpolung, or the reversal of polarity of a functional group. nih.gov In the context of ester synthesis, NHCs can catalyze the reaction between an α,β-unsaturated aldehyde (such as cinnamaldehyde) and an alcohol. chalmers.se The general mechanism for oxidative NHC-catalyzed esterification proceeds as follows:

The NHC catalyst adds to the aldehyde carbonyl of cinnamaldehyde.

This addition leads to the formation of a key intermediate known as the Breslow intermediate. nih.gov

The Breslow intermediate is then oxidized (often by an external oxidant) to form a highly reactive acyl azolium intermediate. This acyl azolium is an activated form of the carboxylic acid, effectively an "active ester."

This reactive intermediate is readily attacked by a nucleophile, such as 4-nitrophenol, to form the desired ester product and regenerate the NHC catalyst. researcher.life

This methodology allows for the synthesis of esters directly from aldehydes under mild conditions, avoiding the need to pre-oxidize the aldehyde to a carboxylic acid. chalmers.seresearcher.life

| Aldehyde | Nucleophile | Catalyst | Oxidant | Key Intermediate | Reference |

| Cinnamaldehyde | 4-Nitrophenol | N-Heterocyclic Carbene (NHC) | e.g., Azobenzene derivatives, Quinones | Acyl Azolium | chalmers.senih.govresearcher.life |

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound, like any chemical process, can be evaluated and improved through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more environmentally benign synthetic routes, focusing on waste prevention, atom economy, and the use of less hazardous substances.

Several key areas for applying these principles to the synthesis of cinnamate esters have been identified. These include the use of greener solvents, alternative energy sources, and more efficient catalytic systems. For instance, a modified Steglich esterification for (E)-cinnamate derivatives has been developed using acetonitrile (B52724) as a solvent instead of more hazardous chlorinated solvents. nih.gov This approach not only employs a greener solvent but also allows for high yields and simple purification, minimizing waste. nih.govjove.com

The use of microwave irradiation is another green technique that can be applied. It offers significant advantages by reducing reaction times and energy consumption compared to conventional heating methods. researchgate.netnsf.gov Microwave-assisted synthesis has been successfully used for preparing both the precursor, trans-cinnamic acid, and for the final esterification step, often leading to higher yields in shorter time frames. researchgate.netnih.govacs.org

Catalysis is a cornerstone of green chemistry. In the context of esterification, moving from stoichiometric reagents to catalytic ones is crucial. Greener alternatives to traditional strong acid catalysts like sulfuric acid include solid acid catalysts, enzymes (e.g., lipases), and reusable catalysts which simplify separation and reduce corrosive waste streams. mdpi.comacs.org For example, p-toluenesulfonic acid monohydrate has been used as an easier-to-handle alternative to sulfuric acid in the synthesis of methyl cinnamate. nsf.govacs.org

The following table summarizes the application of green chemistry principles to the synthesis of this compound:

Precursor Reactivity and Stereoselectivity in Compound Formation

The formation of this compound involves the esterification of (2E)-3-phenylprop-2-enoic acid (trans-cinnamic acid) with 4-nitrophenol. The reactivity of each precursor and the stereochemical outcome are critical aspects of the synthesis.

trans-Cinnamic acid is a key precursor, and its synthesis is well-established. acs.org The most common methods ensure the formation of the desired (E)-isomer (trans) due to its greater thermodynamic stability over the (Z)-isomer (cis).

Perkin Reaction : This reaction involves the condensation of benzaldehyde (B42025) with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. It is a classical method for synthesizing trans-cinnamic acid. acs.org

Knoevenagel Condensation : A widely used method involves the reaction of benzaldehyde with malonic acid in the presence of a basic catalyst such as pyridine and piperidine. nih.govacs.org This method often provides good yields of the trans isomer.

Steglich Esterification Precursor : While this is an esterification method, it relies on the pre-existence of cinnamic acid, which is then activated in situ. nih.gov

The reactivity of the benzaldehyde precursor in these condensations is heavily influenced by the substituents on its aromatic ring. Electron-withdrawing groups can decrease the reactivity of the carbonyl carbon, while electron-donating groups can increase it, though steric hindrance can also play a significant role. The stereoselectivity of these reactions strongly favors the (E)-isomer, which is crucial for the final product's geometry. For example, the Knoevenagel condensation of benzaldehyde with malonic acid yields trans-cinnamic acid, and NMR analysis confirms the trans geometry with a characteristic proton coupling constant (J) of approximately 16.0 Hz. nih.gov

The following table compares common synthetic routes to trans-cinnamic acid:

In the esterification step, 4-nitrophenol is not merely an alcohol; it plays the role of an activating group. The resulting 4-nitrophenyl ester is an "activated ester," which is significantly more reactive towards nucleophiles than esters of simple phenols or aliphatic alcohols.

The key to this enhanced reactivity is the electron-withdrawing nature of the nitro group (-NO₂) at the para position of the phenol ring. This group stabilizes the negative charge on the phenoxide ion as it departs during a nucleophilic acyl substitution reaction. Consequently, 4-nitrophenoxide is an excellent leaving group. This activation makes the esterification of cinnamic acid with 4-nitrophenol a strategic step for creating a stable yet reactive intermediate that can be used in further synthesis, such as in the acylation of biomolecules. nih.govrsc.org

Studies comparing 4-nitrophenyl (PNP) esters with other activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, have demonstrated the superiority of PNP esters in certain contexts due to their favorable stability and acylation kinetics. nih.govrsc.orgrsc.org The release of the yellow-colored 4-nitrophenolate (B89219) anion upon reaction also provides a convenient method for colorimetrically monitoring reaction progress. researchgate.net

Scale-Up Considerations and Process Optimization in Laboratory and Industrial Contexts

Transitioning the synthesis of this compound from a laboratory scale to an industrial context presents several challenges that require careful process optimization. Key considerations include maintaining yield and purity, managing heat and mass transfer, minimizing waste, and ensuring economic viability. numberanalytics.com

For the esterification step, which is typically a reversible equilibrium reaction, strategies must be employed to drive the reaction to completion. In an industrial setting, this is often achieved by the continuous removal of water, one of the byproducts. mdpi.com Techniques such as reactive distillation or the use of pervaporation membranes can be employed for this purpose. mdpi.com

Process intensification is a key strategy for efficient scale-up. The use of continuous flow reactors instead of traditional batch reactors offers several advantages, including better control over reaction parameters (temperature, pressure, stoichiometry), improved heat and mass transfer, enhanced safety, and more consistent product quality. numberanalytics.com Microwave-assisted synthesis, which shows promise at the lab scale, can also be scaled up using continuous microwave flow reactors, potentially reducing costs and environmental impact. researchgate.net

Catalyst selection and optimization are also critical. While homogeneous catalysts like sulfuric acid are effective, their separation from the product stream can be problematic and lead to corrosive waste. mdpi.com Heterogeneous catalysts are often preferred in industrial processes because they can be easily separated and recycled, aligning with green chemistry principles. mdpi.com

The following table outlines key challenges and optimization strategies for scaling up the synthesis:

Compound Reference Table

Reactivity and Mechanistic Investigations of 4 Nitrophenyl 2e 3 Phenylprop 2 Enoate

Nucleophilic Acyl Substitution Pathways

The most common reactions of 4-nitrophenyl (2E)-3-phenylprop-2-enoate involve the attack of a nucleophile at the carbonyl carbon, leading to the substitution of the 4-nitrophenoxide group. These reactions generally proceed through a tetrahedral intermediate. semanticscholar.org

The hydrolysis of 4-nitrophenyl esters is a well-studied process that can be catalyzed by acid or base, or proceed under neutral conditions. The reaction involves the cleavage of the ester bond to yield cinnamic acid and 4-nitrophenol (B140041). The formation of the intensely yellow 4-nitrophenolate (B89219) ion (under neutral or basic conditions) allows for the convenient monitoring of the reaction kinetics using spectrophotometry. semanticscholar.org

All hydrolysis mechanisms, whether acidic, basic, or neutral, involve the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 4-nitrophenoxide leaving group. semanticscholar.org

Acidic Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. After proton transfer, the tetrahedral intermediate collapses to release 4-nitrophenol and the protonated carboxylic acid.

Neutral Hydrolysis : In neutral water, the reaction is slow as water is a weak nucleophile. The mechanism is similar to the acid-catalyzed pathway but without the initial activation of the carbonyl group.

Basic Hydrolysis : Under basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This is the most rapid of the three hydrolysis pathways. The tetrahedral intermediate formed then expels the 4-nitrophenoxide anion to form cinnamic acid, which is deprotonated under basic conditions to form the cinnamate (B1238496) salt.

| Condition | Catalyst/Nucleophile | General Mechanism | Relative Rate |

|---|---|---|---|

| Acidic | H₃O⁺ (catalyst), H₂O (nucleophile) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Formation of tetrahedral intermediate 4. Elimination of 4-nitrophenol | Moderate |

| Neutral | H₂O (nucleophile) | 1. Nucleophilic attack by H₂O 2. Formation of tetrahedral intermediate 3. Elimination of 4-nitrophenol | Slow |

| Basic | OH⁻ (nucleophile) | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of 4-nitrophenoxide | Fast |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction produces a new cinnamate ester and 4-nitrophenol. The reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org Like hydrolysis, transesterification can be catalyzed by either acids or bases. byjus.commasterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is analogous to acidic hydrolysis. The carbonyl group is first protonated by the acid catalyst, making it more electrophilic. The alcohol nucleophile then attacks the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the 4-nitrophenol group is eliminated, and the catalyst is regenerated. masterorganicchemistry.com

Base-Catalyzed Transesterification : A base is used to deprotonate the alcohol, generating a more potent alkoxide nucleophile. The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the 4-nitrophenoxide leaving group to yield the new ester. byjus.commasterorganicchemistry.com

| Alcohol Nucleophile | Resulting Ester Product | Catalyst Type |

|---|---|---|

| Methanol (CH₃OH) | Methyl (2E)-3-phenylprop-2-enoate | Acid or Base |

| Ethanol (CH₃CH₂OH) | Ethyl (2E)-3-phenylprop-2-enoate | Acid or Base |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl (2E)-3-phenylprop-2-enoate | Acid or Base |

| Benzyl Alcohol (C₆H₅CH₂OH) | Benzyl (2E)-3-phenylprop-2-enoate | Acid or Base |

Aminolysis is the reaction of the ester with an amine to form an amide. The reaction of this compound with primary or secondary amines yields the corresponding N-substituted cinnamamide (B152044) and 4-nitrophenol. Due to the high reactivity of the activated ester, this reaction often proceeds readily without the need for a catalyst.

The mechanism is generally considered to be a stepwise process involving a zwitterionic tetrahedral intermediate. psu.eduresearchgate.net The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, with the expulsion of the 4-nitrophenoxide leaving group. The basicity and steric hindrance of the amine nucleophile significantly influence the reaction rate. researchgate.net

While often unnecessary for highly activated esters, catalysts can be employed to accelerate aminolysis reactions. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for acyl transfer reactions. tcichemicals.com In the context of aminolysis, an NHC can act as a potent nucleophilic catalyst.

The proposed mechanism involves the initial nucleophilic attack of the NHC on the carbonyl carbon of the 4-nitrophenyl cinnamate. This leads to the formation of a highly reactive acyl-azolium intermediate and the displacement of the 4-nitrophenoxide ion. This acyl-azolium intermediate is a superb acylating agent. The subsequent reaction with an amine nucleophile is very rapid, leading to the formation of the desired amide and the regeneration of the NHC catalyst. acs.org This catalytic cycle allows for the efficient formation of amides under mild conditions.

Aminolysis Reactions: Formation of Amide Derivatives

Reactions Involving the α,β-Unsaturated System

The carbon-carbon double bond in the cinnamate moiety is susceptible to addition reactions, although its reactivity is influenced by the adjacent electron-withdrawing carbonyl group.

The π bond of the α,β-unsaturated system can act as a nucleophile, attacking electrophilic species. This leads to an electrophilic addition reaction, where the π bond is broken and two new σ bonds are formed. wikipedia.org A typical example is the addition of halogens, such as bromine (Br₂).

The mechanism for electrophilic addition involves a two-step process. youtube.com

The electrophile (e.g., Br⁺ from the polarized Br-Br molecule) is attacked by the electron-rich C=C double bond. This breaks the π bond and forms a carbocation intermediate. The positive charge is typically located on the carbon atom that is better able to stabilize it.

The resulting carbocation is then rapidly attacked by the nucleophile in the system (e.g., Br⁻) to form the final addition product. youtube.com

In the case of this compound, the electron-withdrawing ester group deactivates the double bond towards electrophilic attack compared to a simple alkene. The addition of an unsymmetrical reagent like HBr would be expected to follow Markovnikov's rule, where the proton adds to the α-carbon and the bromide adds to the β-carbon, proceeding through the more stable benzylic carbocation intermediate.

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

The carbon-carbon double bond in the cinnamate backbone of this compound is a key site for cycloaddition reactions, particularly [2+2] photocycloadditions. These reactions, typically occurring in the solid state or under photocatalysis, involve the dimerization of two alkene moieties to form a cyclobutane (B1203170) ring. The stereochemical outcome of these reactions is highly dependent on the spatial arrangement of the molecules.

In the solid state, the feasibility of [2+2] photocycloadditions is governed by topochemical principles, which state that a reaction proceeds with minimal atomic and molecular movement. nsf.gov According to Schmidt's postulates, for a photodimerization to occur, the reactive double bonds of adjacent molecules in the crystal lattice must be parallel and separated by a distance of less than 4.2 Å. acs.org While cinnamic acid and its derivatives are known to crystallize in different polymorphic forms that dictate their photochemical behavior, some studies have shown that dimerization can occur even when the intermolecular distance exceeds this limit, a phenomenon attributed to dynamic packing fluctuations in the crystal. nsf.govacs.org

For cinnamate esters, including those with electron-deficient groups like the nitro group, [2+2] cycloadditions are well-documented. nih.gov Research on various phenyl cinnamate derivatives has shown that they readily undergo these reactions upon UV irradiation in the solid state to yield stereospecific cyclobutane products, often referred to as truxinates or truxillates. researchgate.netacs.org The presence of the electron-withdrawing 4-nitrophenyl group can influence the electronic properties of the excited state, potentially affecting reaction efficiency. Furthermore, in solution, the photodimerization of cinnamates can be catalyzed by Lewis acids or facilitated by organophotocatalysts under visible light, which activate the substrate towards cycloaddition. nih.govresearchgate.netosti.gov

Table 1: Factors Influencing [2+2] Photocycloaddition of Cinnamate Derivatives

| Factor | Description | Influence on Reaction |

|---|---|---|

| Crystal Packing | The arrangement of molecules in the solid state. | Governs reactivity based on the distance (<4.2 Å) and orientation of C=C double bonds (topochemical control). acs.org |

| Lewis Acids | e.g., SnCl₄ | In solution, can catalyze dimerization by increasing the lifetime and reactivity of the excited state. researchgate.netosti.gov |

| Photocatalysts | e.g., Organic cyanoarenes | Enable cycloaddition of electron-deficient styrenes and cinnamates under visible light irradiation. nih.gov |

| Substituents | Electron-withdrawing or donating groups on the rings. | Affect the electronic nature of the alkene and its excited state, influencing reaction rates and pathways. nih.gov |

Oxidative Cleavage of the Carbon-Carbon Double Bond

The alkene functionality in this compound can be cleaved oxidatively, breaking the molecule into two smaller carbonyl-containing fragments. This transformation is a fundamental reaction of olefins and can be achieved using various reagent systems. The expected products from the complete cleavage of the target molecule would be 4-nitrobenzaldehyde (B150856) and a derivative of glyoxylic acid.

A green and efficient method for this transformation involves the use of hydrogen peroxide as the oxidant, catalyzed by vanadium(V) oxide (V₂O₅). uni-lj.sirsc.orgresearchgate.net The selectivity of this reaction is highly dependent on the solvent. For instance, studies on various cinnamic acid derivatives have shown that in solvents like acetonitrile (B52724), the reaction tends to produce the corresponding benzoic acid, whereas in others like 1,2-dimethoxyethane (B42094) (DME), the aldehyde is the major product. uni-lj.sirsc.org This suggests that by carefully selecting the reaction conditions, the oxidative cleavage of this compound could selectively yield either 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

Another approach involves mechanochemical activation, where trans-cinnamic acid has been successfully cleaved to benzaldehyde (B42025) using air as a mild oxidant in a ball mill. google.com This solvent-free method offers an environmentally friendly alternative to traditional solution-phase oxidations.

Table 2: Reagent Systems for Oxidative Cleavage of Cinnamate C=C Bonds

| Reagent System | Typical Products | Notes |

|---|---|---|

| H₂O₂ / V₂O₅ in DME | Benzaldehyde derivatives | Selective cleavage to aldehydes. rsc.org |

| H₂O₂ / V₂O₅ in MeCN | Benzoic acid derivatives | Selective cleavage to carboxylic acids. rsc.org |

| O₂ (Air) / Ball Mill | Benzaldehyde derivatives | Solvent-free, mechanochemical method. google.com |

Electrophilic Aromatic Substitution on Aromatic Moieties

The structure of this compound contains two aromatic rings susceptible to electrophilic aromatic substitution (EAS): the phenyl ring of the cinnamoyl group and the 4-nitrophenyl ring of the ester moiety. wikipedia.org The reactivity of these rings towards electrophiles like the nitronium ion (NO₂⁺) or halogens is dictated by the electronic effects of their respective substituents.

The 4-nitrophenyl ring is strongly deactivated towards EAS due to the potent electron-withdrawing effects (both inductive and resonance) of the nitro group and the ester linkage. Therefore, electrophilic attack on this ring is highly unfavorable.

The phenyl ring of the cinnamoyl group is substituted with the -(2E)-2-(4-nitrophenoxycarbonyl)ethenyl group. This entire substituent is electron-withdrawing, thus deactivating this phenyl ring as well, making it less reactive than benzene. Any EAS reaction on this ring would be directed to the meta position.

However, a critical consideration is the reactivity of the alkene double bond. Research on the nitration of ethyl 4-nitrocinnamate and related compounds using nitric acid in sulfuric acid has shown that the primary reaction is not substitution on the aromatic ring, but rather the electrophilic attack of the nitronium ion on the β-carbon of the double bond. rsc.orgrsc.org This leads to an addition-elimination sequence across the double bond rather than aromatic substitution. This indicates a likely competition between reaction at the alkene and reaction on the deactivated phenyl ring, with the former often being the preferred pathway under typical nitrating conditions. rsc.org

Based on the principles of EAS, direct nitration or halogenation of the aromatic rings of this compound is challenging.

4-Nitrophenyl Ring: This ring is severely deactivated. Forcing conditions required for substitution would likely lead to degradation or reaction at other sites.

Phenyl Ring: This ring is also deactivated, though less so than the nitrophenyl ring. Substitution, if it were to occur, would yield the meta-substituted product. For example, nitration would produce 4-nitrophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate. However, as noted, reaction at the C=C double bond is a significant competing pathway. rsc.orgrsc.org

In the analogous case of nitrating phenyl benzoate (B1203000), the electrophile preferentially attacks the activated phenol-derived ring at the ortho and para positions. collegedunia.comvedantu.com In this compound, neither ring is activated, fundamentally altering the expected reactivity compared to simpler esters like phenyl benzoate.

Reductive Transformations

The molecule possesses three primary functional groups that can undergo reduction: the nitro group, the carbon-carbon double bond, and the ester carbonyl. The key challenge and area of investigation in this context is achieving chemoselectivity—reducing one group while leaving the others intact.

The selective reduction of the functional groups in this compound can be achieved using specific reagents and conditions.

Reduction of the Nitro Group: The nitro group is often the most readily reduced functionality. Catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst is a mild and effective method for selectively reducing aromatic nitro groups to amines. nih.gov This method is known to tolerate other reducible groups such as esters and α,β-unsaturated carbonyl systems. Applying this to the target molecule would yield 4-aminophenyl (2E)-3-phenylprop-2-enoate.

Reduction of the C=C Double Bond: Standard catalytic hydrogenation with molecular hydrogen (H₂) over catalysts like palladium, platinum, or nickel typically reduces both the nitro group and the C=C double bond. youtube.com However, conditions can be tuned. To selectively reduce the C=C bond without affecting the nitro group is difficult, but reducing the double bond to yield 4-nitrophenyl 3-phenylpropanoate is a common transformation for cinnamates. mdpi.com The simultaneous reduction of both the nitro group and the double bond would produce 4-aminophenyl 3-phenylpropanoate.

Reduction of the Ester Group: The ester is the most difficult group to reduce, generally requiring powerful hydride reagents like lithium aluminum hydride (LiAlH₄). Such reagents are not chemoselective and would simultaneously reduce the nitro group, the C=C double bond, and the ester carbonyl, leading to a complex mixture of products. Selective reduction of the ester in the presence of the other two groups is not a feasible one-step transformation with common reagents.

Table 3: Chemoselective Reduction Possibilities

| Target Group | Reagent/Method | Expected Major Product |

|---|---|---|

| Nitro Group | CTH (e.g., HCOOH·NH₃, Pd/C) | 4-aminophenyl (2E)-3-phenylprop-2-enoate nih.gov |

| C=C Double Bond | Catalytic Hydrogenation (H₂, Pd/C) | 4-nitrophenyl 3-phenylpropanoate (may also reduce nitro group) mdpi.com |

| Nitro and C=C | Catalytic Hydrogenation (H₂, Pd/C, stronger conditions) | 4-aminophenyl 3-phenylpropanoate |

| All Groups | Strong Hydride (e.g., LiAlH₄) | Complex mixture including amino, alcohol, and saturated alkane functionalities. |

Influence of Electronic and Steric Effects on Reaction Rates and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the electronic and steric properties of its constituent parts.

Electronic Effects:

The 4-nitrophenyl group exerts a strong electron-withdrawing effect (-I, -M) which has several consequences. It deactivates its own aromatic ring towards electrophilic attack. It also increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., hydrolysis).

The entire cinnamoyl ester moiety acts as an electron-withdrawing group, deactivating the second phenyl ring towards EAS and directing incoming electrophiles to the meta position. rsc.org

The conjugation of the phenyl ring, the C=C double bond, and the carbonyl group creates an extended π-system. The electron-deficient nature of this system is important in reactions like organophotocatalyzed [2+2] cycloadditions. nih.gov

Steric Effects:

Steric hindrance plays a crucial role in determining the regioselectivity of reactions. For example, in any potential electrophilic attack on an activated aromatic ring, substitution at the para position is often favored over the ortho position to minimize steric clash with large adjacent groups. doubtnut.com

The approach of reagents to the different reactive sites (the two rings, the double bond, the carbonyl carbon) can be sterically hindered by the bulky phenyl and nitrophenyl groups, potentially slowing down reaction rates compared to less substituted analogues. numberanalytics.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Studies

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-nitrophenyl (2E)-3-phenylprop-2-enoate. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide precise information about the electronic environment of each nucleus and their spatial and through-bond relationships.

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of the molecule. The (2E) configuration, or trans-isomerism, of the alkene moiety is readily confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for each distinct proton environment. The protons of the cinnamoyl group and the 4-nitrophenyl group appear in distinct regions. A study of the direct esterification of cinnamic acid provided specific chemical shift values for 4-nitrophenyl cinnamate (B1238496). researchgate.net The vinylic protons appear as doublets, with the proton alpha to the carbonyl group resonating further upfield than the beta-proton. researchgate.net The aromatic protons of the unsubstituted phenyl ring typically appear as a multiplet, while the protons on the 4-nitrophenyl ring show a characteristic AA'BB' splitting pattern due to the strong electron-withdrawing effect of the nitro group. researchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals a single resonance for each unique carbon atom in the molecule. The carbonyl carbon of the ester is a key diagnostic signal, typically appearing in the 165-175 ppm range. researchgate.net The carbons of the 4-nitrophenyl ring are significantly influenced by the nitro group, with the carbon atom directly attached to the nitro group (C-NO₂) being the most deshielded in that ring. researchgate.net

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 165.3 |

| Vinylic CH (α to C=O) | 6.63 (d, J = 16 Hz) | 117.4 |

| Vinylic CH (β to C=O) | 7.92 (d, J = 16 Hz) | 147.3 |

| Phenyl Ring (Cinnamoyl) | 7.40-7.50 (m, 3H), 7.55-7.65 (m, 2H) | 128.3, 129.0, 130.7, 134.3 |

| 4-Nitrophenyl Ring | 7.37 (d, J = 9 Hz, 2H), 8.30 (d, J = 9 Hz, 2H) | 122.5, 125.2, 145.5, 155.5 |

| C-O (Ester) | - | 155.5 |

| C-NO₂ | - | 145.5 |

Note: Specific assignments for all aromatic carbons were not explicitly provided in the source and are grouped. The chemical shifts for the 4-nitrophenyl ring protons were reported as 7.37 (d) and 8.30 (d) in a related publication.

While specific 2D NMR studies for this compound are not widely published, the expected correlations can be predicted to confirm its structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A strong cross-peak would be expected between the two vinylic protons, confirming their connectivity. Correlations would also be seen among the coupled protons within the phenyl and 4-nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (¹J-coupling). It would definitively link each vinylic proton signal to its corresponding vinylic carbon signal and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds, ²J or ³J), which is crucial for piecing together the molecular fragments. Key expected correlations would include:

The vinylic proton alpha to the carbonyl would show a correlation to the carbonyl carbon.

Both vinylic protons would show correlations to the carbons of the unsubstituted phenyl ring.

The protons on the 4-nitrophenyl ring ortho to the ester linkage would show a correlation to the ester carbonyl carbon.

| Expected 2D NMR Correlations | Correlating Nuclei | Significance |

| COSY | Vinylic H (α) ↔ Vinylic H (β) | Confirms the cinnamate backbone |

| Aromatic Protons ↔ Aromatic Protons | Confirms spin systems within each ring | |

| HSQC | Vinylic H (α) ↔ Vinylic C (α) | Assigns protonated carbons |

| Aromatic Protons ↔ Aromatic Carbons | Assigns protonated carbons | |

| HMBC | Vinylic H (α) ↔ Carbonyl C | Connects vinyl group to ester |

| Vinylic H (β) ↔ Phenyl C's | Connects vinyl group to phenyl ring | |

| Nitrophenyl H's (ortho to ester) ↔ Carbonyl C | Connects nitrophenyl ring to ester |

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For a molecule like this compound, DNMR could potentially be used to investigate hindered rotation around single bonds, which can give rise to different conformers.

Potential areas of study could include the rotational barrier around the C(O)-O ester bond and the C-C bond connecting the phenyl ring to the alkene. At sufficiently low temperatures, if the rotation around these bonds becomes slow on the NMR timescale, separate signals for the different conformers might be observed. By analyzing the changes in the NMR spectrum (such as peak broadening and coalescence) as the temperature is varied, the energy barrier (ΔG‡) for these rotational processes could be determined.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and nitro groups.

Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to a very strong and sharp absorption band. For α,β-unsaturated esters, this peak is typically found in the range of 1730-1715 cm⁻¹. libretexts.org Conjugation with the carbon-carbon double bond lowers the frequency compared to a saturated ester (1750-1735 cm⁻¹). libretexts.orgpg.edu.pl This is because the conjugation delocalizes the pi electrons, slightly weakening the C=O double bond character and thus lowering the energy required to stretch it. msu.eduspectroscopyonline.com

Nitro (NO₂) Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands are typically observed around 1550-1500 cm⁻¹ (asymmetric) and 1370-1320 cm⁻¹ (symmetric). Both absorptions are usually strong.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Ester C=O | Stretch | 1730 - 1715 | Strong, Sharp |

| C=C (Alkene) | Stretch | 1640 - 1625 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |

| Nitro NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong |

| Symmetric Stretch | 1370 - 1320 | Strong | |

| Ester C-O | Stretch | 1300 - 1150 | Strong |

This compound lacks strong hydrogen bond donor groups (such as -OH or -NH). Therefore, it cannot form strong intermolecular hydrogen bonds with itself. However, the oxygen atoms of the carbonyl and nitro groups are effective hydrogen bond acceptors.

In the presence of hydrogen bond donor solvents (e.g., alcohols) or other molecules, intermolecular hydrogen bonds can form. Such interactions would typically cause a shift in the vibrational frequencies of the involved functional groups. For instance, hydrogen bonding to the carbonyl oxygen would be expected to lower the C=O stretching frequency in the FTIR spectrum due to a weakening of the double bond. These interactions are crucial in understanding the molecule's solubility and its behavior in biological or chemical systems where it may interact with other molecules. The electron-withdrawing nature of the 4-nitrophenyl group makes the ester carbonyl oxygen less basic and thus a weaker hydrogen bond acceptor compared to an ester with an electron-donating group on the phenyl ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for the characterization of this compound. It provides precise information on the molecular weight and offers clues to the molecule's structure through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of this compound (C₁₅H₁₁NO₄). The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different chemical formulas. miamioh.edunih.gov For this compound, the expected monoisotopic mass is 269.0688 Da.

The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI) or electrospray ionization (ESI), can be predicted based on the fragmentation of similar structures like other cinnamate esters and nitrophenyl compounds. nih.govd-nb.info The molecule is expected to cleave at the ester linkage, which is the most labile bond.

Key fragmentation pathways likely include:

Cleavage of the ester bond: This is the most anticipated fragmentation, leading to two primary fragments: the cinnamoyl cation and the 4-nitrophenoxy radical or 4-nitrophenolate (B89219) anion.

Formation of the cinnamoyl cation: The fragment corresponding to the phenylprop-2-enoyl group ([C₆H₅CH=CHCO]⁺) would have an m/z of 131.

Formation of the 4-nitrophenolate ion: The fragment corresponding to the 4-nitrophenoxy part ([O-C₆H₄-NO₂]⁻) would have an m/z of 138.

Further fragmentation: The cinnamoyl cation can further lose carbon monoxide (CO) to yield a phenylvinyl cation ([C₆H₅CH=CH]⁺) at m/z 103, which can then lose acetylene (B1199291) (C₂H₂) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Da) | Proposed Fragment Ion | Chemical Formula |

| 269 | Molecular Ion [M]⁺ | [C₁₅H₁₁NO₄]⁺ |

| 138 | 4-nitrophenoxy fragment | [C₆H₄NO₃] |

| 131 | Cinnamoyl cation | [C₉H₇O]⁺ |

| 103 | Phenylvinyl cation (from loss of CO from m/z 131) | [C₈H₇]⁺ |

| 77 | Phenyl cation (from loss of C₂H₂ from m/z 103) | [C₆H₅]⁺ |

Mass spectrometry is a powerful technique for identifying transient species and reaction intermediates, although this application is highly dependent on the specific reaction being studied. For esters like this compound, reactions such as hydrolysis or aminolysis are common. Using techniques like ESI-MS, it is possible to monitor the reaction mixture in real-time and detect the formation of intermediates. For instance, in a base-catalyzed hydrolysis, a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the ester carbonyl could potentially be observed.

UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for quantitative analysis and studying reaction kinetics.

The UV-Vis spectrum of this compound is dominated by strong absorptions arising from π→π* transitions within its extensive conjugated system. This system includes the phenyl ring, the propenoate double bond, the carbonyl group, and the nitrophenyl ring. Cinnamate derivatives are known to be effective UVB absorbers, with absorption maxima typically around 310 nm. researchgate.net The 4-nitrophenol (B140041) chromophore also shows a strong absorption band, which is pH-dependent, appearing around 320 nm in its protonated form and shifting to approximately 400 nm for the deprotonated 4-nitrophenolate ion. researchgate.netscience-softcon.de

This distinct spectral shift of the leaving group is frequently exploited to monitor the kinetics of reactions involving 4-nitrophenyl esters. researchgate.net For example, in a hydrolysis reaction, the ester is cleaved, releasing the 4-nitrophenolate anion. The rate of formation of this anion can be followed by monitoring the increase in absorbance at its λmax (around 400 nm), allowing for the determination of reaction rate constants. ajol.infomdpi.com

Table 2: Expected UV-Vis Absorption Data

| Chromophore | Transition Type | Expected λmax (nm) | Notes |

| Cinnamate moiety | π→π | ~310 | Contributes to strong UV absorption. researchgate.net |

| 4-nitrophenyl moiety | π→π | ~320 | Absorption of the esterified phenol (B47542). |

| 4-nitrophenolate (ion) | π→π* | ~400 | Product of hydrolysis/aminolysis, used for kinetic studies. researchgate.net |

X-ray Crystallography for Solid-State Structural Analysis

Studies on compounds like N-(4-nitrophenyl)cinnamamide and N-(3-nitrophenyl)cinnamamide reveal key structural features that are expected to be shared with the target molecule. nih.govmdpi.com These structures typically exhibit near-planar conformations of the cinnamide backbone. The dihedral angle between the phenyl ring of the cinnamate group and the nitrophenyl ring is a critical parameter. In N-(4-nitrophenyl)cinnamamide, the dihedral angle between the two aromatic rings is relatively small at 3.04 (8)°. nih.gov This planarity facilitates π-stacking interactions in the crystal lattice, which contribute to the stability of the crystal structure.

Table 3: Crystallographic Data for the Analogue N-(4-nitrophenyl)cinnamamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.903 (3) |

| b (Å) | 15.050 (9) |

| c (Å) | 14.388 (9) |

| β (°) | 95.38 (3) |

| Volume (ų) | 1272.6 (13) |

| Z | 4 |

| Dihedral Angle (A/B) | 3.04 (8)° |

Data presented is for the structural analogue N-(4-nitrophenyl)cinnamamide as a proxy for the solid-state structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 4-nitrophenyl (2E)-3-phenylprop-2-enoate and related cinnamate (B1238496) esters. mdpi.comscielo.org.mx These methods provide a robust framework for predicting a range of molecular attributes.

DFT calculations are frequently used to determine the electronic structure of cinnamic acid and its derivatives. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and kinetic stability. For molecules in this class, the HOMO is typically localized on the cinnamoyl moiety, while the LUMO is often centered on the nitrophenyl group, facilitating charge transfer interactions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP would be expected to show a region of negative potential around the nitro group and the carbonyl oxygen, indicating their susceptibility to electrophilic attack. Conversely, a positive potential would be anticipated around the hydrogen atoms of the aromatic rings.

| Parameter | Typical Calculated Value for Related Cinnamates (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Theoretical calculations have proven to be a valuable tool in the interpretation of experimental spectroscopic data. DFT methods can accurately predict both ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of cinnamate derivatives. ias.ac.in Good correlation between calculated and experimental NMR data has been reported for similar molecules. scielo.org.mx

Furthermore, the vibrational frequencies obtained from DFT calculations correspond well with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a more complete understanding of the molecular structure and bonding. scielo.org.mx

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| ¹H NMR (olefinic protons, ppm) | 6.5 - 7.9 | 6.4 - 7.8 |

| ¹³C NMR (carbonyl carbon, ppm) | 165 - 167 | 164 - 166 |

| IR (C=O stretching, cm⁻¹) | 1700 - 1750 | 1710 - 1760 |

Mechanistic Pathway Elucidation and Transition State Analysis

Computational studies have been pivotal in unraveling the reaction mechanisms involving this compound, particularly in nucleophilic substitution reactions. koreascience.kr These studies provide detailed insights into the energy landscapes of these reactions.

By mapping the potential energy surface, computational methods can determine the energy profiles for various reaction pathways. This includes the calculation of activation energies (reaction barriers), which are crucial for understanding reaction rates. For the hydrolysis of nitrophenyl esters, theoretical studies can help to distinguish between concerted and stepwise mechanisms by comparing the energy barriers of the respective pathways.

A key strength of computational chemistry is its ability to characterize the geometry and electronic structure of transient species such as intermediates and transition states. nih.gov For the aminolysis or hydrolysis of this compound, DFT calculations can model the tetrahedral intermediate and the associated transition states, providing a detailed picture of the bond-forming and bond-breaking processes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations offer insights into these aspects.

Conformational analysis of cinnamic acid and its esters has revealed the existence of different isomers, such as s-cis and s-trans conformers. scielo.org.mx The relative energies of these conformers can be calculated to determine the most stable structures.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. koreascience.kr In the context of enzymatic reactions, MD simulations have been used to study the interactions between similar ester substrates and the active sites of enzymes, revealing details about binding modes and catalytic mechanisms.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are a fundamental aspect of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. For this compound and its analogues, QSRR models can provide valuable insights into reaction mechanisms and predict the reactivity of new, unsynthesized compounds. These models are built upon the principle that variations in the structural or electronic properties of molecules within a series will systematically influence their kinetic or thermodynamic parameters.

A key application of QSRR is to correlate structural descriptors with kinetic or thermodynamic parameters. Structural descriptors are numerical representations of a molecule's properties, which can be categorized as electronic, steric, or hydrophobic. For cinnamate esters like this compound, electronic descriptors are particularly significant due to the conjugated system extending from the phenyl ring to the carbonyl group.

A classic example of such a correlation is the Hammett equation, which relates the reaction rate constants of a series of substituted aromatic compounds to the electronic properties of the substituents. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

ρ (rho) is the reaction constant, which indicates the susceptibility of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.

For instance, in the alkaline hydrolysis of substituted ethyl benzoates, a positive ρ value is typically observed, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction by stabilizing the negatively charged transition state formed during the nucleophilic attack on the carbonyl carbon. libretexts.org Conversely, electron-donating groups slow down the reaction. libretexts.org

A study on the esterification of 4- and 3-substituted cinnamic acids provides a relevant model for understanding how structural descriptors can be correlated with reaction outcomes. nih.gov In this research, the reaction yields of the esterification of various substituted cinnamic acids were correlated with quantum mechanical descriptors. nih.gov The study found that electron-withdrawing groups on the phenyl ring of cinnamic acid favored the esterification reaction, leading to higher yields. nih.gov This suggests that these groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. nih.gov

The following table presents data from this study, correlating the experimental reaction yields with a key electronic descriptor, the Mulliken charge at the carbonyl carbon. A more positive Mulliken charge indicates a more electrophilic carbon atom.

| Substituent (X) on Cinnamic Acid | Experimental Yield (%) | Mulliken Charge at Carbonyl Carbon (arbitrary units) |

|---|---|---|

| 4-OCH₃ | 45 | 0.2038 |

| 4-CH₃ | 55 | 0.2084 |

| H | 60 | 0.2128 |

| 4-F | 70 | 0.2124 |

| 4-Cl | 72 | 0.2143 |

| 4-CN | 78 | - |

| 3-NO₂ | 80 | - |

| 4-NO₂ | 80 | 0.2255 |

Data adapted from a study on the esterification of substituted cinnamic acids, illustrating the correlation between an electronic descriptor and reactivity. nih.gov

In the context of this compound, a QSRR study would typically involve synthesizing a series of analogues with different substituents on the phenyl ring of the cinnamate moiety and measuring their reaction rates for a specific reaction, such as alkaline hydrolysis. The rate constants would then be correlated with various structural descriptors calculated using computational chemistry methods.

Another relevant example comes from the study of the hydrolysis of para-substituted 4-nitrophenyl benzoate (B1203000) esters. semanticscholar.org In this research, Hammett plots were constructed by plotting the logarithm of the reaction rate against the Hammett σ constants for various substituents. semanticscholar.org The resulting linear relationship demonstrates a clear correlation between the electronic properties of the substituents and the rate of hydrolysis. semanticscholar.org

The table below shows hypothetical data for the hydrolysis of a series of substituted 4-nitrophenyl cinnamates, illustrating how a Hammett plot could be constructed.

| Substituent (X) | Hammett Constant (σ) | Relative Rate Constant (k/k₀) | log(k/k₀) |

|---|---|---|---|

| 4-OCH₃ | -0.27 | 0.30 | -0.52 |

| 4-CH₃ | -0.17 | 0.55 | -0.26 |

| H | 0.00 | 1.00 | 0.00 |

| 4-Cl | 0.23 | 2.50 | 0.40 |

| 4-CN | 0.66 | 15.0 | 1.18 |

| 4-NO₂ | 0.78 | 30.0 | 1.48 |

This table presents hypothetical data to illustrate the application of the Hammett equation to the hydrolysis of substituted 4-nitrophenyl cinnamates.

By establishing these correlations, QSRR models not only provide a deeper understanding of the factors governing the reactivity of this compound but also enable the prediction of kinetic and thermodynamic parameters for related compounds, guiding further experimental work. nih.govsemanticscholar.org

Synthesis and Chemical Behavior of Derivatives and Analogues

Systematic Modification of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group functions as an effective activating group because it is a poor base and a stable leaving group (phenoxide anion). Its efficacy is rooted in the electronic properties of the substituted aromatic ring.

The reactivity of the ester is profoundly influenced by the nature and position of substituents on the phenyl ring of the phenol (B47542) component. The primary effect of these substituents is to alter the pKa of the corresponding phenol, which in turn determines the stability of the phenoxide leaving group. Electron-withdrawing groups (EWGs) stabilize the negative charge of the phenoxide anion through inductive and resonance effects, making the corresponding phenol more acidic (lower pKa) and a better leaving group. This stabilization increases the electrophilicity of the ester's carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

The position of the substituent is critical. EWGs, such as the nitro group, exert their strongest activating effect when placed at the ortho and para positions relative to the hydroxyl group. In these positions, the substituent can directly participate in resonance delocalization of the negative charge of the phenoxide ion. When the nitro group is moved to the meta position, it can only exert an inductive electron-withdrawing effect, which is weaker than the combined inductive and resonance effects from the para position. Consequently, 3-nitrophenyl esters are generally less reactive than their 4-nitrophenyl counterparts.

Conversely, introducing electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, destabilizes the phenoxide anion. This increases the pKa of the phenol, making it a poorer leaving group and thus decreasing the reactivity of the ester.

Table 1: Effect of Substituent on Phenol pKa and Relative Ester Reactivity This table illustrates the general principles of how substituents on the phenol moiety affect its acidity and the subsequent reactivity of the corresponding cinnamate (B1238496) ester.

| Substituent on Phenol | Position | Electronic Effect | Effect on Phenol pKa | Predicted Effect on Ester Reactivity |

| -NO₂ | para | Strong EWG (Resonance + Inductive) | Decreases significantly | High |

| -NO₂ | meta | EWG (Inductive only) | Decreases | Moderate |

| -Cl | para | EWG (Inductive > Donating Resonance) | Decreases | Increased |

| -H | - | Reference | ~9.95 | Baseline |

| -CH₃ | para | Weak EDG (Inductive + Hyperconjugation) | Increases slightly | Decreased |

| -OCH₃ | para | EDG (Resonance > Inductive) | Increases | Decreased |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group.

Replacing the 4-nitrophenyl ring with a heteroaromatic system is another strategy to modulate the ester's reactivity. Heteroaromatic rings, particularly electron-deficient ones like pyridine (B92270), can also produce highly activated esters. For instance, esters of 2-hydroxypyridine (B17775) are well-established in synthesis.

The synthesis of 2-pyridyl (2E)-3-phenylprop-2-enoate can be achieved by reacting cinnamic acid with 2-hydroxypyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a pyridine solvent. rsc.org The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the resulting pyridyloxide leaving group.

Studies have shown that 2-pyridyl esters are highly reactive intermediates, often demonstrating greater reactivity towards nucleophiles than the corresponding p-nitrophenyl esters, especially in non-polar solvents. rsc.org This enhanced reactivity is attributed to the electronic nature of the pyridine ring and potential intramolecular catalysis. These heteroaromatic analogues are particularly useful in peptide synthesis, where the by-product, 2-hydroxypyridine, is readily removed. researchgate.net

Modifications of the (2E)-3-Phenylprop-2-enoate Backbone

Alterations to the cinnamate portion of the molecule provide another avenue for modifying its chemical behavior, affecting both the carbonyl reactivity and the properties of the α,β-unsaturated system.

The α,β-unsaturated carbonyl moiety is a key feature of the (2E)-3-phenylprop-2-enoate backbone, defining much of its characteristic reactivity. This conjugated system allows for not only 1,2-addition to the carbonyl carbon but also 1,4-conjugate addition (Michael addition) across the double bond. rsc.org

Saturation: Reduction of the C=C double bond to a single bond eliminates the conjugated system. The resulting 4-nitrophenyl 3-phenylpropanoate lacks the ability to undergo Michael addition. Its reactivity is confined to standard ester reactions at the carbonyl carbon, such as hydrolysis and aminolysis.

Substitution at the α- or β-positions: Introducing substituents on the double bond can have significant steric and electronic consequences. An alkyl group at the α-position, for example, can sterically hinder the approach of nucleophiles to both the β-carbon and the carbonyl carbon. lumiprobe.com Electronically, the nature of the substituent can modulate the electron density across the conjugated system, potentially altering the regioselectivity and rate of nucleophilic attack. lumiprobe.com For example, placing a strong electron-withdrawing group at the β-carbon can further activate the system towards Michael addition.

Just as substituents on the phenol ring affect leaving group ability, substituents on the phenyl ring of the cinnamate moiety modulate the electronic properties of the entire α,β-unsaturated system.

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the cinnamate's phenyl ring pull electron density away from the conjugated system. This makes the β-carbon more electron-deficient (more electrophilic) and thus more susceptible to Michael addition. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) push electron density into the conjugated system, decreasing the electrophilicity of the β-carbon and potentially slowing the rate of conjugate addition. These electronic perturbations also influence the reactivity of the carbonyl group, though to a lesser extent than modifications to the phenol leaving group. researchgate.net

Table 2: Predicted Effects of Substituents on the Cinnamate Phenyl Ring This table outlines how substituents on the cinnamate's phenyl ring are expected to influence the reactivity of the α,β-unsaturated system.

| Substituent on Cinnamate Ring | Position | Electronic Effect | Effect on β-Carbon Electrophilicity | Predicted Effect on Michael Addition Rate |

| -NO₂ | para | Strong EWG | Increases significantly | Increases |

| -Cl | para | EWG | Increases | Increases |

| -H | - | Reference | Baseline | Baseline |

| -CH₃ | para | Weak EDG | Decreases slightly | Decreases |

| -OCH₃ | para | Strong EDG | Decreases | Decreases |

Comparative Reactivity and Electronic Effects in Analogous Activated Esters

4-Nitrophenyl (2E)-3-phenylprop-2-enoate belongs to a broader class of "activated esters," which are characterized by having good leaving groups. The reactivity of these esters is directly correlated with the stability of the departing alkoxide or phenoxide anion, which is, in turn, related to the pKa of the corresponding alcohol or phenol. A lower pKa signifies a more acidic alcohol/phenol and a more stable conjugate base, leading to a more reactive ester.

Several types of activated esters are commonly used in organic synthesis, particularly for acylation reactions like peptide bond formation. rsc.org A comparison reveals the relative merits of the 4-nitrophenyl ester.

N-Hydroxysuccinimide (NHS) Esters: These are widely used due to their high reactivity and the water-solubility of the N-hydroxysuccinimide by-product, which simplifies purification. chemicalbook.com They are generally more reactive than nitrophenyl esters.

Pentafluorophenyl (PFP) Esters: The presence of five highly electronegative fluorine atoms makes pentafluorophenol (B44920) very acidic (pKa ≈ 5.5), resulting in an extremely stable leaving group. PFP esters are among the most reactive activated esters used in synthesis.

2,3,5,6-Tetrafluorophenyl (TFP) Esters: TFP esters are also highly reactive, and in some contexts, they are considered more stable and effective for acylation than their PNP counterparts. nih.gov However, PNP esters have been shown to be more robust under certain conditions, such as direct radiofluorination reactions, and possess favorable acylation kinetics. rsc.orgnih.gov

The choice of activating group depends on the specific application, balancing the need for high reactivity with considerations of stability, cost, and ease of purification. While PFP and NHS esters often offer higher reactivity, 4-nitrophenyl esters provide a good balance of activation, stability, and ease of handling, often being crystalline and straightforward to purify. nih.gov

Table 3: Comparison of Common Activating Groups for Cinnamic Acid Esters

| Activating Group | Corresponding Alcohol/Phenol | Approx. pKa of Alcohol/Phenol | Relative Reactivity of Ester | Key Features |

| 4-Nitrophenyl | 4-Nitrophenol (B140041) | 7.15 | High | Good balance of reactivity and stability; crystalline. |

| Pentafluorophenyl | Pentafluorophenol | 5.5 | Very High | Highly reactive; often used for difficult acylations. |

| N-Hydroxysuccinimidyl | N-Hydroxysuccinimide | ~6.0 | Very High | Water-soluble by-product simplifies workup. chemicalbook.com |

| 2-Pyridyl | 2-Hydroxypyridine | 11.6 (for N-H) | High | More reactive than PNP esters in non-polar solvents. rsc.org |

Stereochemical Control in Derivative Synthesis

The precise control of stereochemistry is a critical aspect in the synthesis of complex organic molecules, dictating their biological activity and material properties. For derivatives of this compound, achieving high levels of stereocontrol is essential for the development of novel compounds with specific functions. The methodologies to achieve this control primarily revolve around the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions, which guide the formation of specific stereoisomers.

The core structure of this compound, a cinnamate ester, possesses a pro-chiral double bond, which is a key target for stereoselective transformations. Reactions such as asymmetric hydrogenation, epoxidation, cyclopropanation, and conjugate additions can be employed to introduce new stereocenters with a high degree of facial selectivity. The electron-withdrawing nature of the 4-nitrophenyl group can activate the double bond towards nucleophilic attack, making it a suitable substrate for various asymmetric catalytic reactions.

Research into the stereoselective synthesis of related cinnamate and chalcone (B49325) derivatives provides a strong foundation for predicting the behavior of this compound analogues. Organocatalysis and transition-metal catalysis are the two predominant strategies for achieving high enantioselectivity and diastereoselectivity in these systems.

Organocatalytic Approaches:

Chiral organocatalysts, particularly those based on cinchona alkaloids, prolinols, and squaramides, have proven to be highly effective in promoting stereoselective conjugate additions to α,β-unsaturated systems. For instance, in the Michael addition of nucleophiles to acceptors structurally similar to this compound, chiral thiourea (B124793) and squaramide catalysts can activate the electrophile through hydrogen bonding, while a basic moiety on the catalyst activates the nucleophile. This dual activation model creates a highly organized transition state that directs the incoming nucleophile to a specific face of the double bond, resulting in high enantiomeric excess (ee).

A notable example is the highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates, which provides access to functionalized chiral γ-keto esters with excellent enantioselectivities (up to 98% ee). While not the exact substrate, the 4-oxo-enoate scaffold is electronically similar to 4-nitrophenyl cinnamate, suggesting that similar catalytic systems could be effective.

Transition-Metal Catalysis:

Chiral transition-metal complexes, often involving metals like copper, palladium, rhodium, and ruthenium, are also powerful tools for stereochemical control. These catalysts can coordinate to the cinnamate derivative, and the chiral ligands attached to the metal center create a chiral environment that dictates the stereochemical outcome of the reaction.

For example, copper-catalyzed asymmetric conjugate additions of organometallic reagents to α,β-unsaturated esters are well-established methods for creating chiral carbon-carbon bonds. The choice of chiral ligand is crucial for achieving high enantioselectivity. Similarly, rhodium and ruthenium catalysts are widely used for asymmetric hydrogenations of the carbon-carbon double bond in cinnamates, leading to the formation of chiral phenylpropanoate derivatives with high enantiopurity.

The following table summarizes representative results from the literature on stereoselective reactions of compounds analogous to this compound, illustrating the high levels of stereocontrol that can be achieved.

| Reaction Type | Catalyst/Auxiliary | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Michael Addition | Chiral Squaramide | Nitroalkene & 1,3-Dicarbonyl | - | up to 97:3 e.r. rsc.org |

| Michael Addition | Chiral Thiourea | Isobutyraldehyde & Maleimide | - | up to 99% nih.gov |

| Michael Addition | Quinine Derivative | Malonic Acid Half-Thioester & β-Nitroolefin | - | Not Specified buchler-gmbh.com |

| Cyclopropanation | Tertiary Amine/DBU | Nitroolefin & Dimethyl Chloromalonate | Outstanding | - nih.gov |

These examples, while not performed on this compound itself, demonstrate the feasibility of achieving high stereocontrol in the synthesis of its derivatives. The choice of catalyst, solvent, and reaction conditions are all critical parameters that must be optimized to achieve the desired stereochemical outcome. Future research in this area will likely focus on applying these established methods to the specific scaffold of this compound and its derivatives to explore their potential in various applications.

Applications in Organic Synthesis and Advanced Materials Science

Utility as a Reactive Intermediate or Acylating Agent in Organic Transformations

The primary role of 4-nitrophenyl (2E)-3-phenylprop-2-enoate in organic synthesis is as an acylating agent. The 4-nitrophenyl group is an excellent leaving group, rendering the carbonyl carbon of the ester susceptible to nucleophilic attack. This reactivity is central to its function as a precursor for forming new esters and amides.

4-Nitrophenyl esters are widely recognized as "activated" esters. This activation facilitates the transfer of the acyl group (in this case, the cinnamoyl group) to other nucleophiles, such as alcohols (to form new esters in a process called transesterification) or amines (to form amides). The reaction is driven by the formation of the stable 4-nitrophenolate (B89219) anion. nih.govrsc.org

The general scheme for these transformations is as follows:

Ester Synthesis (Transesterification): this compound can react with an alcohol (R'-OH) in the presence of a suitable catalyst or base to yield a new cinnamate (B1238496) ester (R'-O-cinnamoyl) and 4-nitrophenol (B140041).

Amide Synthesis: Similarly, reaction with a primary or secondary amine (R'R''NH) yields the corresponding cinnamamide (B152044) (R'R''N-cinnamoyl) and 4-nitrophenol. This method is a common strategy in peptide synthesis, where activated esters are used to form peptide bonds. researchgate.net

A key advantage of using 4-nitrophenyl esters is that the reactions often proceed under mild conditions, which is crucial when dealing with sensitive biomolecules. nih.gov The stability of 4-nitrophenyl esters is generally superior to that of other activated esters, such as tetrafluorophenyl (TFP) esters, making them more effective acylating agents. nih.gov

| Reaction Type | Nucleophile | Product | Byproduct |

|---|---|---|---|

| Transesterification | Alcohol (R'-OH) | Cinnamate Ester | 4-nitrophenol |

| Amidation | Amine (R'R''NH) | Cinnamide | 4-nitrophenol |